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Compound of Interest

Compound Name: Propenyl isocyanate

Cat. No.: B1655971 Get Quote

Introduction: This technical guide provides a comprehensive overview of propenyl isocyanate,

with a primary focus on its most stable and widely utilized isomer, allyl isocyanate (prop-2-en-1-

yl isocyanate). Propenyl isocyanate is a reactive organic compound containing both an

alkene and an isocyanate functional group. This dual reactivity makes it a valuable building

block in organic synthesis, particularly for the introduction of the allyl group and for the

formation of carbamates, ureas, and other derivatives. This document is intended for

researchers, scientists, and professionals in drug development, offering detailed information on

its chemical properties, synthesis, and reactivity, along with relevant experimental protocols.

While other isomers such as (E)- and (Z)-1-propenyl isocyanate are theoretically possible,

they are less common and not readily available, hence the focus of this guide is on the

commercially accessible allyl isocyanate.

Core Data Summary
The key quantitative data for allyl isocyanate are summarized in the table below for easy

reference and comparison.
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Property Value Reference

CAS Number 1476-23-9 [1][2]

Molecular Formula C4H5NO [1][2]

Molecular Weight 83.09 g/mol [1][2]

Appearance Colorless to pale yellow liquid [3]

Odor Pungent [3]

Boiling Point 87-89 °C [4]

Density 0.94 g/mL at 25 °C [4]

Refractive Index n20/D 1.417 [4]

Solubility
Soluble in organic solvents,

less soluble in water
[3]

Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of allyl isocyanate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.nbinno.com/article/other-organic-chemicals/chemistry-applications-allyl-isocyanate-industry-ro
https://www.mdpi.com/2304-8158/14/4/579
https://www.nbinno.com/article/other-organic-chemicals/chemistry-applications-allyl-isocyanate-industry-ro
https://www.mdpi.com/2304-8158/14/4/579
https://www.nbinno.com/article/other-organic-chemicals/chemistry-applications-allyl-isocyanate-industry-ro
https://www.mdpi.com/2304-8158/14/4/579
http://www.orgsyn.org/demo.aspx?prep=v90p0271
http://www.orgsyn.org/demo.aspx?prep=v90p0271
https://www.ncbi.nlm.nih.gov/books/NBK402129/
https://www.ncbi.nlm.nih.gov/books/NBK402129/
https://www.ncbi.nlm.nih.gov/books/NBK402129/
http://www.orgsyn.org/demo.aspx?prep=v90p0271
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1655971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopy Key Peaks/Signals

FTIR (Neat)

The infrared spectrum shows a strong,

characteristic absorption band for the

isocyanate group (-N=C=O) around 2270-2250

cm⁻¹. Other significant peaks correspond to the

C=C stretch of the allyl group.

¹H NMR (CDCl₃)

The proton NMR spectrum typically displays

signals for the vinyl protons in the range of δ

5.2-6.0 ppm and the methylene protons

adjacent to the isocyanate group around δ 4.1

ppm.

¹³C NMR (CDCl₃)

The carbon NMR spectrum shows a peak for

the isocyanate carbon around δ 130 ppm, along

with signals for the allylic carbons.

Mass Spectrometry (GC-MS)

The mass spectrum exhibits a molecular ion

peak corresponding to its molecular weight,

along with characteristic fragmentation patterns

of the allyl group.[5]

Experimental Protocols
Synthesis of Allyl Isocyanate via Allyl Cyanate
Rearrangement
A reliable method for the preparation of allyl isocyanate is through the[1][1]-sigmatropic

rearrangement of an in-situ generated allyl cyanate from an allyl carbamate.[3][6] This method

is known for its mild conditions and high stereoselectivity.[6]

Step A: Synthesis of Allyl Carbamate from Allyl Alcohol

To a solution of allyl alcohol in a suitable aprotic solvent (e.g., dichloromethane), add

trichloroacetyl isocyanate at 0 °C.

After the reaction is complete (monitored by TLC), the intermediate is hydrolyzed with a

base, such as potassium carbonate in aqueous methanol, to yield the allyl carbamate.[3]
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Step B: Dehydration and Rearrangement to Allyl Isocyanate

The allyl carbamate is dissolved in dichloromethane.

The solution is treated with dehydrating agents. A common system is triphenylphosphine

(PPh₃), carbon tetrabromide (CBr₄), and triethylamine (Et₃N) at low temperatures (e.g., -20

°C).[3]

The initially formed allyl cyanate spontaneously undergoes a[1][1]-sigmatropic

rearrangement to the more stable allyl isocyanate.[6]

The crude product is purified by removing the triphenylphosphine oxide byproduct via

precipitation from a non-polar solvent like hexane, followed by distillation.[3]

Reaction of Allyl Isocyanate with Nucleophiles
The high reactivity of the isocyanate group allows for straightforward reactions with various

nucleophiles.[1]

General Protocol for Urethane Formation (Reaction with Alcohols):

Dissolve allyl isocyanate in an anhydrous aprotic solvent (e.g., THF or toluene).

Add the desired alcohol to the solution. The reaction can be performed at room temperature,

but gentle heating may be required for less reactive alcohols.

The reaction progress can be monitored by the disappearance of the isocyanate peak in the

IR spectrum.

The resulting urethane (carbamate) can be purified by standard methods such as

crystallization or chromatography.

General Protocol for Urea Formation (Reaction with Amines):

Dissolve allyl isocyanate in an anhydrous aprotic solvent.

Add the primary or secondary amine to the solution. This reaction is typically fast and

exothermic.
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The resulting urea often precipitates from the reaction mixture and can be isolated by

filtration.

If the product is soluble, it can be purified by crystallization or chromatography.

Biological Significance and Drug Development
Context
While direct studies on the biological signaling pathways of allyl isocyanate are limited, the

closely related compound, allyl isothiocyanate (AITC), is extensively studied and provides a

valuable reference point for researchers. AITC, found in cruciferous vegetables, exhibits a

range of biological activities including antimicrobial and anticancer properties.[2] It is known to

induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2] Given the structural

similarity, allyl isocyanate is a compound of interest for comparative studies and as a potential

lead for the development of new therapeutic agents. Its ability to readily form stable adducts

with biological nucleophiles, such as amino acid residues in proteins, suggests it may have

interesting pharmacological activities.

Visualizations
Synthesis of Allyl Isocyanate via[1][1]-Sigmatropic
Rearrangement
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Step 1: Carbamate Formation

Step 2: Dehydration & Rearrangement
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Caption: Workflow for the synthesis of allyl isocyanate.
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Reactivity of Allyl Isocyanate
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Caption: General reactivity of allyl isocyanate with nucleophiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Propenyl Isocyanate: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1655971#propenyl-isocyanate-cas-number-and-
molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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